An In-depth Technical Guide to 5-Bromo-6-ethylpyrimidin-4-amine: A Privileged Scaffold in Medicinal Chemistry
An In-depth Technical Guide to 5-Bromo-6-ethylpyrimidin-4-amine: A Privileged Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of 5-Bromo-6-ethylpyrimidin-4-amine (CAS 1520502-87-7), a heterocyclic compound of significant interest in medicinal chemistry. While specific experimental data for this exact molecule is not extensively documented in publicly available literature, this guide will leverage data from closely related analogs and foundational chemical principles to provide a robust framework for its synthesis, characterization, and potential applications. The pyrimidine core is a well-established "privileged scaffold" in drug discovery, and the strategic placement of bromo, ethyl, and amine functionalities on this core suggests a high potential for this molecule as a versatile building block in the development of novel therapeutics.[1]
Physicochemical Properties and Structural Features
Based on its structure, we can predict the key physicochemical properties of 5-Bromo-6-ethylpyrimidin-4-amine, which are crucial for its handling, formulation, and pharmacokinetic profile.
| Property | Predicted Value/Information | Source/Justification |
| Molecular Formula | C₆H₈BrN₃ | Based on chemical structure |
| Molecular Weight | 202.05 g/mol | Calculated from the molecular formula |
| Appearance | Likely a white to off-white or pale yellow solid | Based on similar aminopyrimidine compounds[2] |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and methanol. Limited solubility in water. | General solubility of similar heterocyclic compounds |
| InChI Key | Predicted based on structure | A unique identifier for the chemical structure |
The structure of 5-Bromo-6-ethylpyrimidin-4-amine features a pyrimidine ring, which is an aromatic heterocycle containing two nitrogen atoms. The key substituents that dictate its chemical reactivity and biological potential are:
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4-amino group: This group can act as a hydrogen bond donor and is crucial for interactions with biological targets.
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5-bromo group: The bromine atom significantly influences the electronic properties of the pyrimidine ring and serves as a key handle for further chemical modifications, particularly through cross-coupling reactions.[3]
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6-ethyl group: This alkyl group can contribute to van der Waals interactions within a binding pocket and can influence the molecule's lipophilicity and metabolic stability.
Caption: Chemical structure of 5-Bromo-6-ethylpyrimidin-4-amine.
Synthesis and Chemical Reactivity
Proposed Synthetic Pathway
A logical synthetic approach would start from a readily available β-dicarbonyl compound and guanidine to form the aminopyrimidine core, which is then brominated.
Caption: Proposed two-step synthesis of 5-Bromo-6-ethylpyrimidin-4-amine.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example based on similar syntheses and should be optimized for specific laboratory conditions.
Step 1: Synthesis of 6-ethylpyrimidin-4-amine
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To a solution of sodium ethoxide (prepared from sodium in ethanol), add 3-oxopentanal and guanidine hydrochloride.
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Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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After completion, cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid).
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The product may precipitate upon cooling or after partial removal of the solvent under reduced pressure.
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Filter the solid, wash with cold ethanol, and dry to obtain 6-ethylpyrimidin-4-amine.
Step 2: Synthesis of 5-Bromo-6-ethylpyrimidin-4-amine
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Dissolve 6-ethylpyrimidin-4-amine in a suitable solvent such as N,N-dimethylformamide (DMF) or chloroform.
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Slowly add N-Bromosuccinimide (NBS) to the solution at room temperature.
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Stir the reaction mixture for a specified time, monitoring by TLC until the starting material is consumed.
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Pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield 5-Bromo-6-ethylpyrimidin-4-amine.
Chemical Reactivity
The bromine atom at the 5-position is a versatile functional group for further derivatization. It can readily participate in various transition-metal-catalyzed cross-coupling reactions, such as:
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Suzuki Coupling: Reaction with boronic acids or esters to introduce aryl or heteroaryl groups.
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Heck Coupling: Reaction with alkenes.
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Sonogashira Coupling: Reaction with terminal alkynes.
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Buchwald-Hartwig Amination: Reaction with amines to introduce new amino substituents.
This reactivity makes 5-Bromo-6-ethylpyrimidin-4-amine a valuable intermediate for generating libraries of diverse compounds for structure-activity relationship (SAR) studies.[3]
Analytical Characterization
The structural confirmation of 5-Bromo-6-ethylpyrimidin-4-amine would rely on a combination of standard analytical techniques.
Predicted Spectroscopic Data
| Technique | Predicted Observations |
| ¹H NMR | - A singlet for the C2-H proton of the pyrimidine ring. - A quartet and a triplet for the ethyl group protons. - A broad singlet for the amino group protons (exchangeable with D₂O). |
| ¹³C NMR | - Distinct signals for the carbon atoms of the pyrimidine ring, with the carbon bearing the bromine atom shifted downfield. - Signals for the two carbons of the ethyl group. |
| Mass Spectrometry (MS) | - A molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.[4] |
| Infrared (IR) Spectroscopy | - N-H stretching vibrations for the amino group. - C=N and C=C stretching vibrations characteristic of the pyrimidine ring. - C-H stretching and bending vibrations for the ethyl group. |
The "Nitrogen Rule" in mass spectrometry can be a useful initial check, as a compound with an odd number of nitrogen atoms (in this case, three) will have an odd-numbered molecular weight.[5]
Potential Applications in Drug Discovery
The aminopyrimidine scaffold is a cornerstone in medicinal chemistry, with numerous approved drugs and clinical candidates featuring this core structure.[6] The specific substitution pattern of 5-Bromo-6-ethylpyrimidin-4-amine suggests its potential utility in several therapeutic areas.
Kinase Inhibition
The 4-aminopyrimidine moiety is a well-known hinge-binding motif in many kinase inhibitors. The amino group can form crucial hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition. The ethyl group can occupy a hydrophobic pocket, and the bromo-substituent can be elaborated to extend into other regions of the ATP-binding site or serve as a vector for improving pharmacokinetic properties.
Caption: Potential binding mode of 5-Bromo-6-ethylpyrimidin-4-amine in a kinase active site.
Antimicrobial and Antiviral Agents
Pyrimidine derivatives have a long history as antimicrobial and antiviral drugs.[2] The ability to functionalize the 5-position of 5-Bromo-6-ethylpyrimidin-4-amine allows for the introduction of various pharmacophores known to impart antimicrobial or antiviral activity.
Anticancer Therapeutics
Many anticancer drugs are based on the pyrimidine scaffold, acting through various mechanisms such as inhibition of DNA synthesis or cell cycle progression.[7] The potential for this molecule to be elaborated into a diverse library of compounds makes it an attractive starting point for anticancer drug discovery programs.
Safety and Handling
As with any laboratory chemical, 5-Bromo-6-ethylpyrimidin-4-amine should be handled with appropriate safety precautions. While specific toxicity data is unavailable, information from related compounds suggests that it should be treated as potentially hazardous.
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Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
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Handling: Use in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
5-Bromo-6-ethylpyrimidin-4-amine is a promising, yet underexplored, chemical entity with significant potential in medicinal chemistry. Its strategic combination of a privileged pyrimidine core with versatile functional groups makes it an ideal building block for the synthesis of novel compounds with a wide range of potential therapeutic applications. This guide provides a foundational understanding to stimulate further research and unlock the full potential of this valuable scaffold.
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